5-羟基-2-(三氟甲氧基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

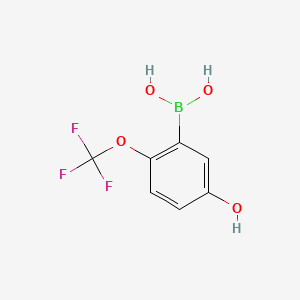

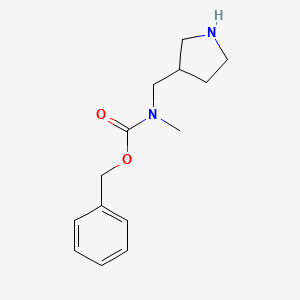

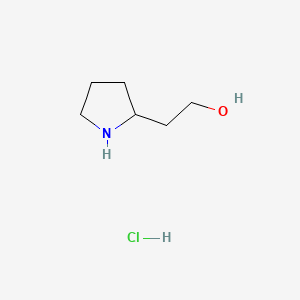

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a unique chemical compound with the molecular formula C7H6BF3O4 . It has a molecular weight of 221.93 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringB(O)(O)c1c(ccc(c1)O)OC(F)(F)F . This indicates that the compound contains a phenyl ring with hydroxy, trifluoromethoxy, and boronic acid functional groups . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 221.93 . The compound is typically stored at temperatures between 2-8°C .科学研究应用

物理化学和抗菌性能

(三氟甲氧基)苯硼酸,包括类似于5-羟基-2-(三氟甲氧基)苯硼酸的衍生物,已经被表征其物理化学性质、结构、抗菌和光谱性质。这些研究包括核磁共振光谱、分光光度法和电位滴定法评估酸度,以及X射线衍射(XRD)用于分子和晶体结构分析。值得注意的是,这些化合物对大肠杆菌和蜡样芽孢杆菌等细菌表现出抗菌活性,突显了它们作为抗菌剂的潜力(Adamczyk-Woźniak等,2021)。

有机合成中的催化作用

苯硼酸衍生物,包括带有三氟甲氧基的衍生物,已被用作有机合成中的催化剂,例如在羧酸和胺之间进行脱水缩合反应合成α-二肽。苯硼酸上的邻位取代基在防止胺与活性物种的硼原子配位中起着至关重要的作用,从而加速反应(Wang, Lu, & Ishihara, 2018)。

药物传递系统

含有苯硼酸官能化的聚合物已被开发用于靶向药物传递应用。例如,含有苯硼酸官能化的两性分块共聚物可以在水中形成稳定的胶束并表现出轻微的细胞毒性,使它们成为靶向药物传递至癌细胞的有前途的材料(Zhang et al., 2013)。

纳米技术和材料科学

在纳米技术和材料科学领域,苯硼酸衍生物已被用于修改纳米颗粒(如单壁碳纳米管)的表面性质,用于选择性、响应性药物传递系统的应用。这些修饰可以显著影响纳米颗粒的光学性质和功能,展示了苯硼酸衍生物在材料科学中的多功能性(Mu et al., 2012)。

安全和危害

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and ensuring adequate ventilation .

作用机制

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to be involved in suzuki–miyaura coupling reactions, which are key in the synthesis of various biologically active molecules .

Result of Action

Boronic acids are known to be valuable building blocks in organic synthesis , contributing to the formation of new carbon–carbon bonds .

Action Environment

The storage class code of this compound is listed as “combustible solids”, indicating that it should be stored in a safe, controlled environment .

生化分析

Biochemical Properties

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The interactions of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid with biomolecules are primarily based on its ability to form boronate esters, which are stable under physiological conditions .

Cellular Effects

The effects of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid can affect the expression of genes related to cell growth and differentiation .

Molecular Mechanism

At the molecular level, 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid exerts its effects through various mechanisms. One of the primary mechanisms is the formation of boronate esters with biomolecules, which can lead to enzyme inhibition or activation. This compound can also bind to specific proteins, altering their structure and function. Furthermore, 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is effective without causing harm .

Metabolic Pathways

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid within cells and tissues are essential for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid within different cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

属性

IUPAC Name |

[5-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,12-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHOVJTALGZII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)OC(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675080 |

Source

|

| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-69-0 |

Source

|

| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)